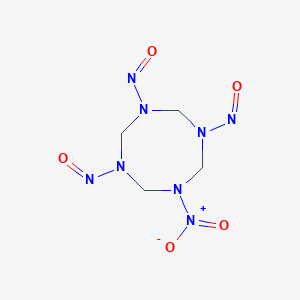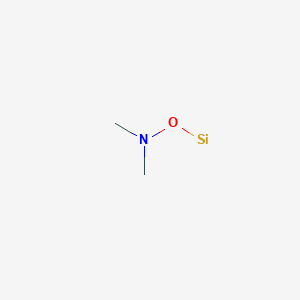![molecular formula C18H42P4 B14245962 [Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) CAS No. 184362-68-3](/img/structure/B14245962.png)
[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) is a chemical compound with the molecular formula C18H42P4. It consists of 18 carbon atoms, 42 hydrogen atoms, and 4 phosphorus atoms
Preparation Methods
The preparation of [Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) involves several synthetic routes. One common method includes the reaction of diethylphosphane with ethylene oxide in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and potential applications in organic synthesis. In biology, [Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions. In medicine, it is explored for its potential therapeutic properties, including its use in cancer treatment. In industry, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological effects. For example, in cancer treatment, the compound may inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis.
Comparison with Similar Compounds
[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) can be compared with other similar compounds such as tris(2-(diphenylphosphino)ethyl)phosphine and tris(2-(dimethylphosphino)ethyl)phosphine. These compounds share similar structures but differ in their substituents, which can affect their chemical properties and applications. The unique structure of [Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) makes it particularly suitable for forming stable complexes with metal ions, which is a key factor in its various applications.
Properties
CAS No. |
184362-68-3 |
|---|---|
Molecular Formula |
C18H42P4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
tris(2-diethylphosphanylethyl)phosphane |
InChI |
InChI=1S/C18H42P4/c1-7-19(8-2)13-16-22(17-14-20(9-3)10-4)18-15-21(11-5)12-6/h7-18H2,1-6H3 |
InChI Key |
RMVNNJCNZPUMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CCP(CCP(CC)CC)CCP(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


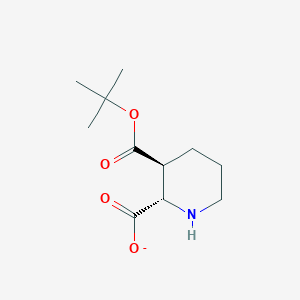
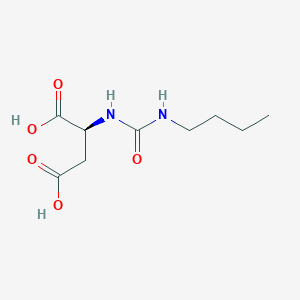
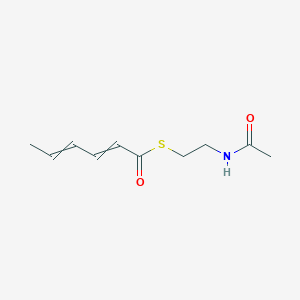
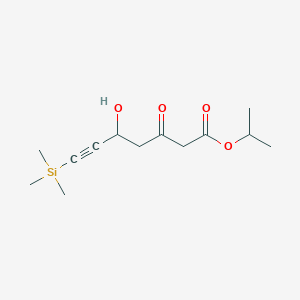
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
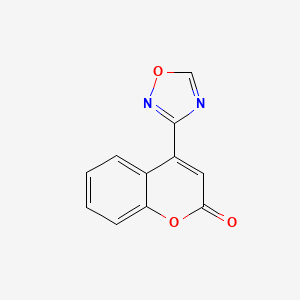
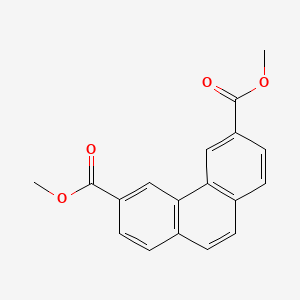
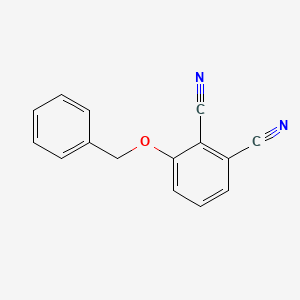
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)


